(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride
Overview
Description
(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride is a boronic acid derivative with a unique structure that includes a cyclopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride typically involves the reaction of 4-bromoacetophenone with cyclopropylamine to form an intermediate, which is then subjected to a boronation reaction using a boronic acid reagent. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, amines, and substituted phenyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, (4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. Its boronic acid group can form reversible covalent bonds with diols, making it useful in the development of enzyme inhibitors and sensors .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It is investigated for its ability to inhibit specific enzymes and pathways involved in diseases such as cancer and diabetes .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity .
Mechanism of Action
The mechanism of action of (4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride involves its ability to form reversible covalent bonds with target molecules. The boronic acid group interacts with diols and other nucleophiles, leading to the inhibition of enzyme activity or alteration of molecular pathways. This interaction is crucial in its role as an enzyme inhibitor and in the development of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Bromophenylboronic acid
- Cyclopropylamine derivatives
Uniqueness
(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride is unique due to the presence of both a cyclopropylamino group and a boronic acid group. This combination enhances its reactivity and specificity in various chemical reactions and biological interactions. Compared to similar compounds, it offers a broader range of applications and improved stability .
Properties
IUPAC Name |
[4-[1-(cyclopropylamino)ethyl]phenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2.ClH/c1-8(13-11-6-7-11)9-2-4-10(5-3-9)12(14)15;/h2-5,8,11,13-15H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXXRBYMTVSPAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)NC2CC2)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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